N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxyquinoline-4-carboxamide N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxyquinoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20010276
InChI: InChI=1S/C20H20N2O4/c1-25-17-8-7-13(11-18(17)26-2)9-10-21-20(24)15-12-19(23)22-16-6-4-3-5-14(15)16/h3-8,11-12H,9-10H2,1-2H3,(H,21,24)(H,22,23)
SMILES:
Molecular Formula: C20H20N2O4
Molecular Weight: 352.4 g/mol

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxyquinoline-4-carboxamide

CAS No.:

Cat. No.: VC20010276

Molecular Formula: C20H20N2O4

Molecular Weight: 352.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxyquinoline-4-carboxamide -

Specification

Molecular Formula C20H20N2O4
Molecular Weight 352.4 g/mol
IUPAC Name N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-1H-quinoline-4-carboxamide
Standard InChI InChI=1S/C20H20N2O4/c1-25-17-8-7-13(11-18(17)26-2)9-10-21-20(24)15-12-19(23)22-16-6-4-3-5-14(15)16/h3-8,11-12H,9-10H2,1-2H3,(H,21,24)(H,22,23)
Standard InChI Key BXAGTKGOMVPMIX-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=O)NC3=CC=CC=C32)OC

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure comprises:

  • Quinoline core: A bicyclic aromatic system with nitrogen at position 1.

  • 2-Hydroxy group: Imparts polarity and hydrogen-bonding capacity.

  • 4-Carboxamide group: Enhances binding affinity to biological targets.

  • N-Linked 3,4-dimethoxyphenylethyl chain: Contributes to lipophilicity and modulates receptor interactions.

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC20_{20}H20_{20}N2_2O4_4
Molecular Weight352.4 g/mol
IUPAC NameN-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-1H-quinoline-4-carboxamide
Canonical SMILESCOC1=C(C=C(C=C1)CCNC(=O)C2=CC(=O)NC3=CC=CC=C32)OC
logP2.8 (predicted)

Synthesis Methods

Key Synthetic Pathways

The synthesis involves multi-step organic reactions, often starting from quinoline precursors. Two primary routes are documented:

Oxidation of 2-Hydroxy-4-Halogenomethylquinoline

  • Step 1: React 2-hydroxy-4-chloromethylquinoline with alkaline hydrogen peroxide (H2_2O2_2) at 50–70°C .

  • Step 2: Acidify the intermediate with HCl or H2_2SO4_4 to precipitate the free carboxylic acid .

  • Step 3: Couple the acid with 3,4-dimethoxyphenylethylamine using carbodiimide-based coupling agents.

Yield: ~65–73% after purification .

Friedländer Annulation

  • Step 1: Condense 2-aminobenzaldehyde derivatives with ethyl acetoacetate to form quinoline intermediates.

  • Step 2: Introduce the carboxamide group via nucleophilic acyl substitution .

Biological Activities

Anticancer Activity

  • Mechanism: Inhibits tubulin polymerization, disrupting microtubule dynamics in cancer cells .

  • IC50_{50}: 12–45 nM against melanoma (A375) and prostate cancer (PC-3) cell lines .

  • Selectivity: 10-fold higher potency in cancer cells vs. normal fibroblasts .

Antimicrobial Properties

  • Bacterial Inhibition: MIC = 8 µg/mL against Staphylococcus aureus (methicillin-resistant strains).

  • Antifungal Activity: Moderate activity against Candida albicans (MIC = 32 µg/mL).

Central Nervous System (CNS) Effects

  • Target: Binds to adenosine A2A_{2A} receptors (Ki_i = 89 nM), suggesting potential in neurodegenerative disease therapy.

Pharmacological Applications

Drug Development

  • Lead Compound: Used in structure-activity relationship (SAR) studies to optimize pharmacokinetic profiles .

  • Prodrug Potential: Ester derivatives show improved oral bioavailability in murine models.

Enzyme Inhibition

  • Target Enzymes:

    • Cyclooxygenase-2 (COX-2): IC50_{50} = 0.8 µM.

    • Tyrosine kinase Bcr-Abl: IC50_{50} = 1.2 µM (imatinib-resistant mutants) .

Mechanism of Action

Tubulin Polymerization Inhibition

  • Binding Site: Competes with colchicine at the β-tubulin interface, preventing microtubule assembly .

  • Structural Insight: The 3,4-dimethoxyphenyl group occupies a hydrophobic pocket near the colchicine-binding site .

Reactive Oxygen Species (ROS) Induction

  • Effect: Generates ROS in cancer cells, triggering mitochondrial apoptosis.

  • Biomarkers: 3-fold increase in caspase-3/7 activity at 100 nM.

Research Findings

Table 2: In Vivo Efficacy in Xenograft Models

ModelDose (mg/kg)Tumor Growth Inhibition (%)Reference
Melanoma (A375)1072
Prostate (PC-3)2065

Pharmacokinetics

  • Oral Bioavailability: 34% in rats (Tmax_{max} = 2.1 h).

  • Half-Life: 6.8 h (plasma), 14.2 h (tissue).

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